Bacampicillin
Overview
Description
Synthesis Analysis
Bacampicillin, chemically known as 1′-ethoxycarbonyloxyethyl 6-(d-α-aminophenylacetamido)penicillanate, is synthesized to improve the oral bioavailability of ampicillin. It incorporates an ethoxycarbonyloxyethyl group attached to the carboxyl group in the C3 position of the penicillin nucleus, forming an ester that enhances its absorption in the gastrointestinal tract.
Molecular Structure Analysis
The molecular structure of bacampicillin is designed to be stable at gastric pH levels, ensuring that it remains intact in the acidic environment of the stomach. Its structure allows for slow hydrolysis to ampicillin at neutral pH but undergoes rapid conversion in the presence of biological fluids, such as tissue homogenates or serum, facilitating its activation into the active ampicillin form once absorbed.
Chemical Reactions and Properties
Bacampicillin's primary chemical reaction in the body involves its rapid hydrolysis by nonspecific esterases present in the serum and intestinal wall, converting it to active ampicillin. This conversion is so efficient that no unchanged bacampicillin can be detected in the blood after oral administration, highlighting its effective design as a prodrug.
Physical Properties Analysis
The esterification of ampicillin to form bacampicillin enhances its lipid solubility, contributing to its superior absorption characteristics compared to ampicillin. Its physical properties, such as solubility and stability in gastric juice, are crucial for its oral bioavailability and therapeutic efficacy.
Chemical Properties Analysis
Bacampicillin's chemical properties, including its rapid hydrolysis to ampicillin and the subsequent antibacterial activity, are central to its pharmacological profile. The enhanced absorption and bioavailability of bacampicillin result in higher and more rapid peak blood levels of ampicillin, which are critical for its effectiveness in treating bacterial infections.
- (Bodin et al., 1975)
- (Braga et al., 1981)
- (Bergan, 1978)
- (Scheife & Neu, 1982)
- (Sjövall et al., 1978)
Scientific Research Applications
1. Bacampicillin's Bioavailability and Absorption Bacampicillin, a derivative of ampicillin, exhibits significantly enhanced oral absorption and bioavailability compared to ampicillin. In animal studies, bacampicillin demonstrated superior absorption rates, resulting in higher and earlier peak blood levels of ampicillin. This increased bioavailability was observed in rats, dogs, and humans, with the bioavailability being three to four times higher than that of an equimolar amount of ampicillin. Notably, bacampicillin showed higher levels of ampicillin in organs such as the kidney, liver, and spleen than ampicillin itself (Bodin et al., 1975).
2. Clinical Efficacy in Treating Infections Clinical trials of bacampicillin have shown its effectiveness in treating various bacterial infections, including pneumonia, meningitis, bronchitis, pharyngitis, tonsillitis, cellulitis, furunculosis, and pyomyositis. These infections were caused by ampicillin-sensitive organisms like Neisseria meningitidis, Diplococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, Streptococcus pyogenes, Klebsiella pneumoniae, and Escherichia coli (Ogunyemi, 1983).
3. Pharmacological Properties Studies comparing the pharmacological properties of bacampicillin and ampicillin revealed that bacampicillin, when administered orally, leads to rapid conversion to ampicillin with high serum peaks. Pharmacokinetic comparisons between oral bacampicillin and parenteral ampicillin indicated similar absorption rates and distribution volumes, affirming bacampicillin's effective oral administration properties (Bergan, 1978).
4. Comparison with Other Antibiotics Bacampicillin has been compared to other antibiotics like amoxycillin and pivampicillin in terms of serum peak concentrations and absorption rates. The studies indicated that bacampicillin had a higher absorption rate and achieved higher peak serum levels than ampicillin and amoxycillin, suggesting a more uniform absorption profile (Sjövall et al., 1978).
5. Therapeutic Activity in Experimental Infections Bacampicillin's therapeutic activity was evaluated against experimental infections in mice, where it displayed comparable or slightly more effective results than ampicillin and amoxycillin. The in vivo bactericidal activity was rapid and effective, showcasing its potential in clinical applications (Forsgren et al., 1978).
Safety And Hazards
properties
IUPAC Name |
1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOLLRNADZZWEX-FFGRCDKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37661-08-8 (mono-hydrochloride) | |
Record name | Bacampicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048030 | |
Record name | Bacampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bacampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e-01 g/L | |
Record name | Bacampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
During absorption from the gastrointestinal tract, bacampicillin is hydrolyzed by esterases present in the intestinal wall. It is microbiologically active as ampicillin, and exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides. | |
Record name | Bacampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bacampicillin | |
CAS RN |
50972-17-3 | |
Record name | Bacampicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50972-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bacampicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bacampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bacampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BACAMPICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GM2J22278 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bacampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-176 | |
Record name | Bacampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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